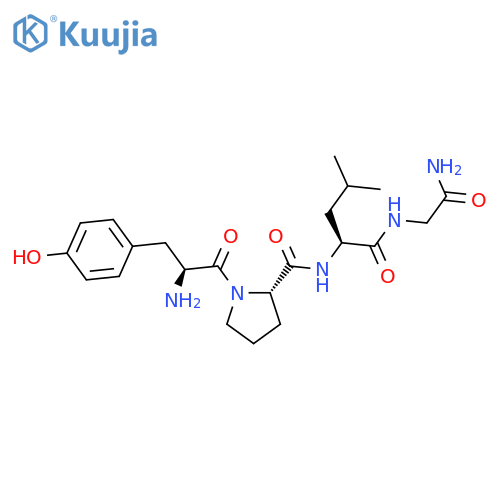

Cas no 77133-61-0 ((Tyr0)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor H-Tyr-Pro-Leu-Gly-NH2)

(Tyr0)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor H-Tyr-Pro-Leu-Gly-NH2 化学的及び物理的性質

名前と識別子

-

- Glycinamide,L-tyrosyl-L-prolyl-L-leucyl-

- (Tyr?)-Melanocyte-StimulatingHormone-ReleaseInhibitingFactor

- (TYR0)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR

- Tyr-MIF-1

- Tyr-MIF-I, (Tyr0)-MIF-I

- TYR-PRO-LEU-GLY AMIDE

- Tyr-Pro-Lys-Gly amide acetate salt

- (TYR0)-MIF-I

- [TYR0]-MIF-1

- H-TYR-PRO-LEU-GLY-NH2

- MIF-1 TYR

- Tyr-K-MIF-1

- TYR-MIF-I

- TYR-PRO-LEU-GLY-NH2

- YPLG-NH2

- (Tyr0)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor H-Tyr-Pro-Leu-Gly-NH2

-

計算された属性

- せいみつぶんしりょう: 447.24800

じっけんとくせい

- PSA: 167.85000

- LogP: 1.50570

(Tyr0)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor H-Tyr-Pro-Leu-Gly-NH2 セキュリティ情報

- WGKドイツ:3

(Tyr0)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor H-Tyr-Pro-Leu-Gly-NH2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1042736-1g |

L-Tyrosyl-L-prolyl-L-leucyl-glycinamide |

77133-61-0 | 98% | 1g |

¥10659.00 | 2024-04-29 | |

| TRC | T218750-1mg |

(Tyr0)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor H-Tyr-Pro-Leu-Gly-NH2 |

77133-61-0 | 1mg |

$ 250.00 | 2022-06-03 | ||

| Chemenu | CM543463-100mg |

L-Tyrosyl-L-prolyl-L-leucyl-glycinamide |

77133-61-0 | 98% | 100mg |

$328 | 2023-01-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-482034-5 mg |

MIF-1 Tyr, |

77133-61-0 | 5mg |

¥3,001.00 | 2023-07-11 | ||

| AAPPTec | P002075-10mg |

[Tyr0]-Melanocyte-Stimulating Hormone-Release Inhibiting Factor |

77133-61-0 | 10mg |

$105.00 | 2023-09-15 | ||

| LKT Labs | M3219-5 mg |

Tyr-MIF-1 |

77133-61-0 | ≥95% | 5mg |

$211.50 | 2023-07-10 | |

| Chemenu | CM543463-250mg |

L-Tyrosyl-L-prolyl-L-leucyl-glycinamide |

77133-61-0 | 98% | 250mg |

$547 | 2023-01-02 | |

| Chemenu | CM543463-1g |

L-Tyrosyl-L-prolyl-L-leucyl-glycinamide |

77133-61-0 | 98% | 1g |

$1093 | 2023-01-02 | |

| A2B Chem LLC | AC51052-10mg |

Glycinamide,L-tyrosyl-L-prolyl-L-leucyl- |

77133-61-0 | > 95% | 10mg |

$424.00 | 2024-04-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-482034-5mg |

MIF-1 Tyr, |

77133-61-0 | 5mg |

¥3001.00 | 2023-09-05 |

(Tyr0)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor H-Tyr-Pro-Leu-Gly-NH2 関連文献

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

関連分類

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Peptides

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Peptides

- Other Chemical Reagents

(Tyr0)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor H-Tyr-Pro-Leu-Gly-NH2に関する追加情報

Exploring Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- (CAS No. 77133-61-0): A Comprehensive Overview

Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- (CAS No. 77133-61-0) is a tripeptide derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound, often referred to as a tyrosine-proline-leucine glycinamide, plays a crucial role in peptide synthesis and drug development. Its unique structure, combining L-tyrosine, L-proline, and L-leucine residues, makes it a valuable building block for designing bioactive molecules. Researchers are particularly interested in its potential applications in neurodegenerative disease research and peptide-based therapeutics, aligning with current trends in precision medicine.

The molecular structure of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- features a tyrosine-proline-leucine backbone with a terminal glycinamide group. This configuration contributes to its stability and bioavailability, key factors in peptide drug design. Recent studies have explored its interactions with various biological targets, particularly in the context of cell signaling pathways and protein-protein interactions. These investigations are part of the growing field of peptidomimetics, where researchers develop peptide-like compounds to modulate biological processes with high specificity.

In the pharmaceutical industry, Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- serves as an important intermediate for developing novel therapeutic peptides. Its components - L-tyrosine, L-proline, and L-leucine - are all naturally occurring amino acids with well-documented biological activities. The tyrosine residue provides potential for post-translational modifications, while the proline introduces structural rigidity, and leucine contributes to hydrophobic interactions. This combination makes the compound particularly interesting for researchers working on drug delivery systems and targeted therapies.

The synthesis of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for precise control over the sequence and purity of the final product. This method aligns with current industry standards for peptide production and enables researchers to explore various analogs and derivatives. The compound's stability under physiological conditions makes it suitable for investigating peptide metabolism and bioavailability enhancement strategies, topics of great interest in modern pharmaceutical development.

Recent advancements in peptide-based drug discovery have highlighted the potential of compounds like Glycinamide, L-tyrosyl-L-prolyl-L-leucyl-. Its structural features make it a candidate for developing treatments targeting neurological disorders and metabolic diseases, areas where traditional small molecule drugs often face challenges. The compound's ability to potentially cross the blood-brain barrier (when properly modified) has sparked interest in its application for central nervous system disorders, a hot topic in current medical research.

Quality control and characterization of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- involve advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research and potential therapeutic applications. The growing demand for high-purity peptides in both academic and industrial settings has increased the importance of reliable synthesis and characterization protocols for compounds like this.

From a commercial perspective, Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- represents part of the expanding peptide therapeutics market, which is projected to grow significantly in the coming years. Its applications span from basic research to potential clinical uses, making it a versatile compound in the biopharmaceutical sector. Researchers are particularly interested in how modifications to its structure might enhance its pharmacokinetic properties or target specificity, addressing current challenges in peptide drug development.

The environmental and handling considerations for Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- follow standard laboratory safety protocols for peptide compounds. While not classified as hazardous, proper storage conditions (typically at -20°C) are recommended to maintain its stability. This aligns with general best practices for peptide storage and handling, an important consideration for researchers working with these sensitive biomolecules.

Future research directions for Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- may explore its potential in personalized medicine applications, particularly in combination with emerging technologies like artificial intelligence in drug discovery. The compound's modular nature makes it suitable for structure-activity relationship studies, which could lead to optimized derivatives with enhanced therapeutic properties. These investigations contribute to the broader field of rational drug design, addressing current needs for more effective and targeted treatments.

In summary, Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- (CAS No. 77133-61-0) represents an important compound at the intersection of peptide chemistry and pharmaceutical research. Its unique structural features and potential biological activities make it a valuable tool for scientists exploring new frontiers in drug development and molecular biology. As research continues to uncover its full potential, this compound may play an increasingly significant role in addressing current healthcare challenges through innovative peptide-based solutions.

77133-61-0 ((Tyr0)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor H-Tyr-Pro-Leu-Gly-NH2) 関連製品

- 380341-41-3(2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid)

- 338759-23-2(3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide)

- 5766-86-9(ethyl 2-(aminooxy)propanoate)

- 1340466-61-6(tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate)

- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)

- 866591-02-8(2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methylphenyl)acetamide)

- 1806867-10-6(6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid)

- 1805126-79-7(3-Amino-4-bromo-2-(trifluoromethoxy)benzyl bromide)

- 2229604-64-0(2-(1-bromo-2-methylpropan-2-yl)-1-methoxy-4-nitrobenzene)

- 381178-19-4(3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole)